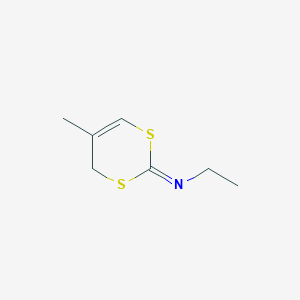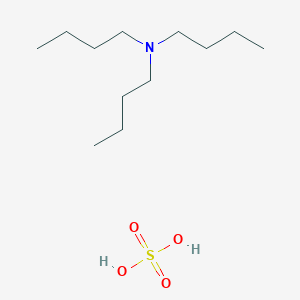
(2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine is a chemical compound characterized by its unique structure, which includes a dithiin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a dithiin precursor with an ethylating agent under controlled conditions to introduce the N-ethyl group. The reaction conditions often include the use of solvents such as acetonitrile or ether and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated dithiin derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,4E)-2,4-dienamides: These compounds share a similar structural motif and may exhibit similar reactivity and applications.
N-(1,3-benzothiazol-2-yl)-2-(2Z)-2-(substituted arylidene)hydrazinylacetamide: This compound also contains a dithiin ring and has been studied for its antimicrobial activity.
Uniqueness
(2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine is unique due to its specific substitution pattern and the presence of the N-ethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61155-73-5 |
|---|---|
Molekularformel |
C7H11NS2 |
Molekulargewicht |
173.3 g/mol |
IUPAC-Name |
N-ethyl-5-methyl-4H-1,3-dithiin-2-imine |
InChI |
InChI=1S/C7H11NS2/c1-3-8-7-9-4-6(2)5-10-7/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
ORJOSDRLTUUXEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C1SCC(=CS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)


![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)

![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)



![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)

